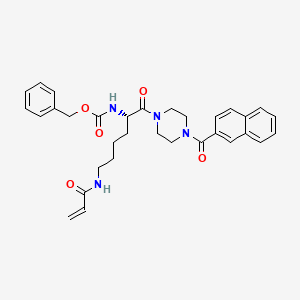![molecular formula C29H28NO6- B12363210 L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester](/img/structure/B12363210.png)
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Glu(O-2-PhiPr)-OH typically involves the protection of the amino group of glutamic acid with an Fmoc group, followed by the esterification of the carboxyl group with 2-phenylisopropyl alcohol. The reaction conditions often include the use of dichloromethane (DCM) as a solvent and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of Fmoc-Glu(O-2-PhiPr)-OH follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and enantiomeric excess. The compound is typically stored at low temperatures to maintain its stability .
化学反应分析
Types of Reactions
Fmoc-Glu(O-2-PhiPr)-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine in DMF (dimethylformamide).
Ester Hydrolysis: Cleavage of the 2-phenylisopropyl ester group using TFA in DCM.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Ester Hydrolysis: TFA in DCM.
Major Products Formed
Deprotection: Yields the free amino group.
Ester Hydrolysis: Yields the free carboxyl group.
科学研究应用
Fmoc-Glu(O-2-PhiPr)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block for the synthesis of cyclic peptides.
Biology: Facilitates the study of protein-protein interactions by enabling the synthesis of peptide libraries.
Medicine: Contributes to the development of peptide-based therapeutics.
Industry: Employed in the production of specialized peptides for various industrial applications.
作用机制
The mechanism of action of Fmoc-Glu(O-2-PhiPr)-OH involves the selective removal of protecting groups during peptide synthesis. The Fmoc group is removed by piperidine, exposing the amino group for further reactions. The 2-phenylisopropyl ester group is cleaved by TFA, releasing the carboxyl group. These deprotection steps are crucial for the stepwise assembly of peptides on a solid support .
相似化合物的比较
Similar Compounds
Fmoc-Glu(OtBu)-OH: Contains a tert-butyl ester group instead of a 2-phenylisopropyl ester group.
Fmoc-Glu(OAll)-OH: Contains an allyl ester group instead of a 2-phenylisopropyl ester group.
Uniqueness
Fmoc-Glu(O-2-PhiPr)-OH is unique due to its 2-phenylisopropyl ester group, which provides selective deprotection conditions that are compatible with standard t-butyl-based side-chain protecting groups. This selectivity makes it an excellent tool for the synthesis of head-to-tail cyclic peptides .
属性
分子式 |
C29H28NO6- |
|---|---|
分子量 |
486.5 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoate |
InChI |
InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-26(31)17-16-25(27(32)33)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,32,33)/p-1/t25-/m0/s1 |
InChI 键 |
NPNRKQDJIWMHNG-VWLOTQADSA-M |
手性 SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CC[C@@H](C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CCC(C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


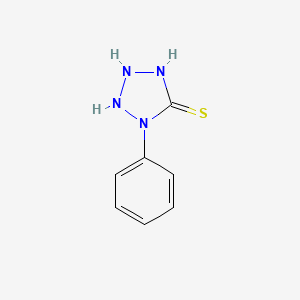
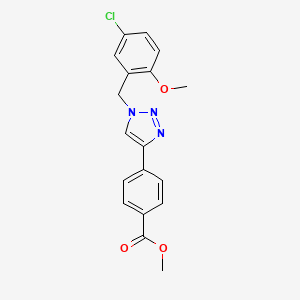

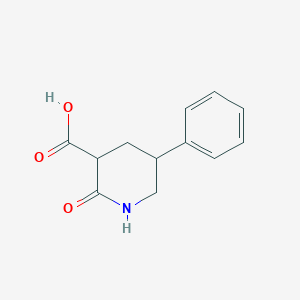
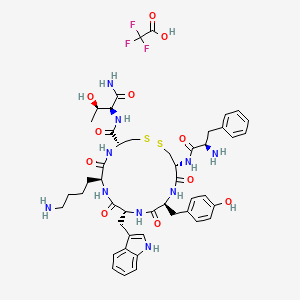
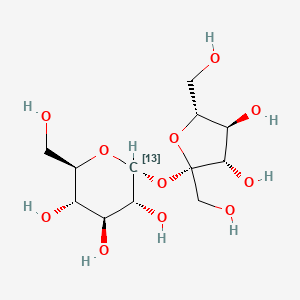

![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14,24-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12363163.png)
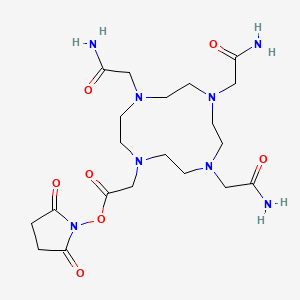

![2-Chloro-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12363181.png)

![Ethyl 4-oxo-3,7a-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B12363208.png)
